Bisindolylmaleimide IV

Catalog No.
S521410
CAS No.
119139-23-0
M.F
C20H13N3O2
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisindolylmaleimide IV

CAS Number

119139-23-0

Product Name

Bisindolylmaleimide IV

IUPAC Name

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25)

InChI Key

DQYBRTASHMYDJG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

bis(indolyl)maleimide, bis-indolylmaleimide, bisindolylmaleimide, bisindolylmaleimide IV

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Description

The exact mass of the compound Bisindolylmaleimide IV is 327.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. BIM IV acts as a selective inhibitor of PKC by binding to the enzyme's ATP binding pocket, thereby preventing ATP (adenosine triphosphate) from binding and stopping the enzyme's activity []. This inhibition allows researchers to study the specific roles of PKC in different cellular pathways.

Research Applications

Due to its potent PKC inhibition, BIM IV finds application in various scientific research areas:

  • Cellular Signaling Studies

    BIM IV is a valuable tool for dissecting PKC-dependent signaling pathways in cells. By inhibiting PKC, researchers can identify downstream effects of PKC activation and understand its role in specific cellular processes [].

  • Cancer Research

    PKC has been implicated in the development and progression of various cancers. BIM IV's ability to inhibit PKC makes it a potential candidate for studying cancer cell proliferation and identifying novel therapeutic targets [].

  • Neurodegenerative Diseases

    PKC dysfunction has been linked to the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. BIM IV can be used to investigate the role of PKC in these diseases and explore potential therapeutic strategies [].

  • Antiviral Studies

    Recent research suggests that BIM IV might possess antiviral properties, particularly against Cytomegalovirus (CMV). Studies are ongoing to explore this potential application further [].

Bisindolylmaleimide IV, also known as Arcyriarubin A, is a synthetic compound classified under the bisindolylmaleimide family. It is recognized primarily for its role as a potent inhibitor of protein kinase C, an enzyme involved in various cellular signaling pathways. The compound has a molecular formula of C₂₁H₁₈N₂O₂ and a CAS number of 119139-23-0. With cell-permeable properties, it is utilized in various biological studies, particularly those investigating signal transduction and cancer therapies .

BIM IV acts as a non-competitive inhibitor of PKC and PKA [, ]. It binds to the ATP-binding pockets of these enzymes, preventing them from binding to ATP, the essential energy source for their activity. This inhibition disrupts the signaling pathways regulated by PKC and PKA, which are involved in various cellular processes, including cell proliferation, differentiation, and survival [].

, primarily utilizing indole derivatives and maleimides. A notable reaction pathway includes:

  • Grignard Reaction: Indole Grignard reagents react with dibromomaleimide to yield bisindolylmaleimide compounds. The choice of solvent significantly affects the yield and product distribution—using toluene can yield up to 70% of the desired bisindolyl product .
  • Palladium-Catalyzed Cross-Coupling: This method employs palladium acetate as a catalyst in combination with copper acetate as an oxidant to facilitate the formation of the compound from indole and maleimide precursors .
  • Perkin-Type Condensation: Involves the reaction of oxoacetate esters with acetamides, leading to the formation of the maleimide ring structure .

Bisindolylmaleimide IV exhibits significant biological activity, particularly through its inhibition of protein kinase C. The compound has reported inhibitory concentrations (IC₅₀) ranging from 0.10 to 0.55 μM, indicating its potency in modulating PKC activity . Additionally, it has been shown to inhibit human cytomegalovirus replication, making it a candidate for antiviral therapies .

Mechanism of Action

The mechanism involves the competitive inhibition of protein kinase C, affecting various downstream signaling pathways implicated in cell proliferation and survival. This action contributes to its potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated PKC activity .

The synthesis of Bisindolylmaleimide IV can be achieved through several methods:

  • Grignard Reaction: Utilizing indole Grignard reagents with maleimides under controlled conditions.
  • Palladium-Catalyzed Reactions: Employing palladium acetate in conjunction with copper acetate for efficient synthesis.
  • Alternative Synthetic Routes: Including methods such as Suzuki cross-coupling and Perkin-type condensation that provide varied approaches to obtaining high yields and purity .

Bisindolylmaleimide IV finds applications in:

  • Cancer Research: As a tool for studying the role of protein kinase C in tumorigenesis.
  • Viral Inhibition: Particularly in research targeting human cytomegalovirus.
  • Pharmacological Studies: Exploring its effects on various cellular pathways and potential therapeutic benefits.

Several compounds share structural and functional similarities with Bisindolylmaleimide IV, including:

Compound NameStructure TypeBiological Activity
Bisindolylmaleimide IBisindole derivativePKC inhibition
Bisindolylmaleimide IIBisindole derivativePKC inhibition
BMA155Indole derivativeSuperior inhibitory activity in HepG-2 cells
IndolylmaleimideIndole derivativePKC inhibition

Uniqueness: Bisindolylmaleimide IV is distinguished by its potent inhibitory activity against both protein kinase C and human cytomegalovirus, setting it apart from other bisindolylmaleimides that may not exhibit similar antiviral properties or potency levels .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

327.100776666 g/mol

Monoisotopic Mass

327.100776666 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MBK3OO5K8T

Other CAS

119139-23-0

Wikipedia

Bisindolylmaleimide

Dates

Modify: 2023-08-15

Updates on the surface antigens of basophils: CD16 on basophils of patients with respiratory or insect venom allergy and the rejection of CD203c and CD63 externalization decoupling by bisindolylmaleimides

Petr Heneberg, Kamila Riegerová, Adéla Říhová, Daniela Šimčíková, Petr Kučera
PMID: 30288810   DOI: 10.1111/cea.13288

Abstract

CD16 was previously suggested to be a new marker of basophils that is subject to downregulation by FcεRI crosslinking. Certain compounds, including supraoptimal concentrations of the PKC inhibitors, bisindolylmaleimides, decouple the release of granules containing CD203c, CD63 and histamine, and may thus help to identify the mechanisms related to the CD16 externalization.
We hypothesized that CD16 is differentially expressed on the surface of basophils in patients with birch pollen or insect venom allergy and is subject to a regulation in response to allergens. We also employed CD203c and CD63 externalization decoupling by bisindolylmaleimides.
We performed a basophil activation test coupled with CD16 and histamine detection using cells isolated from patients with allergy to birch pollen or insect venom and negative controls. We employed two PKC inhibitors, bisindolylmaleimide II and Ro 31-8220 at their supraoptimal concentrations and, after difficulties reproducing previously published data, we analyzed the fluorescence of these inhibitors alone. We identified the CD16 isoforms by sequencing nested RT-PCR amplicons from flow cytometry sorted basophils and by cleaving the CD16b GPI anchor using a phospholipase C.
We provide the first evidence that CD16a is expressed as a surface antigen on a small subpopulation of human basophils in patients with respiratory and insect venom allergy, and this antigen shows increased surface expression following allergen challenge or FcεRI crosslinking. We rejected the apparent decoupling of the surface expression of basophil activation markers following the administration of bisindolylmaleimides.
The inclusion of αCD16 in negative selection cocktails selects against a subset of basophils that are CD16
or CD16
. Using CD16
basophils and unstained leucocytes, we show that previous studies with supraoptimal concentrations of bisindolylmaleimides are likely flawed and are not associated with the differential expression of CD203c and CD63.


Ethanol Reversal of Oxycodone Tolerance in Dorsal Root Ganglia Neurons

Joanna C Jacob, Kensuke Sakakibara, Ryan A Mischel, Graeme Henderson, William L Dewey, Hamid I Akbarali
PMID: 29467238   DOI: 10.1124/mol.117.110775

Abstract

Oxycodone is a semisynthetic opioid compound that is widely prescribed, used, and abused today, and has a well-established role in shaping the current opioid epidemic. Previously, we have shown that tolerance develops to the antinociceptive and respiratory depressive effects of oxycodone in mice, and that a moderate dose of acute ethanol or a protein kinase C (PKC) inhibitor reversed that tolerance. To investigate further if tolerance was occurring through neuronal mechanisms, our aims for this study were to assess the effects of acute and prolonged oxycodone in isolated dorsal root ganglia (DRG) neurons and to determine if this tolerance was reversed by either ethanol or a PKC inhibitor. We found that an acute exposure to 3
M oxycodone reduced neuronal excitability, as measured by increased threshold potentials and reduced action potential amplitude, without eliciting measurable changes in resting membrane potential. Exposure to 10
M oxycodone for 18-24 hours prevented oxycodone's effect on neuronal excitability, indicative of tolerance development. The development of opioid tolerance was mitigated in DRG neurons from
-arrestin 2 knockout mice. Oxycodone tolerance was reversed in isolated DRG neurons by the acute application of either ethanol (20 mM) or the PKC inhibitor, bisindolylmaleimide XI hydrochloride (Bis XI), when a challenge of 3
M oxycodone significantly reduced neuronal excitability following prolonged exposure. Through these studies, we concluded that oxycodone acutely reduced neuronal excitability, tolerance developed to this effect, and reversal of that tolerance occurred at the level of a single neuron, suggesting that reversal of oxycodone tolerance by either ethanol or Bis XI involves cellular mechanisms.


The differential roles of PEA15 phosphorylations in reactive astrogliosis and astroglial apoptosis following status epilepticus

Jin-Young Park, Tae-Cheon Kang
PMID: 29438777   DOI: 10.1016/j.neures.2018.02.003

Abstract

Up to this day, the roles of PEA15 expression and its phosphorylation in seizure-related events have not been still unclear. In the present study, we found that PEA15 was distinctly phosphorylated in reactive astrocytes and apoptotic astrocytes in the rat hippocampus following LiCl-pilocarpine-induced status epilepticus (SE, a prolonged seizure activity). PEA15-serine (S) 104 phosphorylation was up-regulated in reactive astrocytes following SE, although PEA15 expression and its S116 phosphorylation were unaltered. Bisindolylmaleimide (BIM), a protein kinase C (PKC) inhibitor, attenuated SE-induced reactive astrogliosis, but phorbol 12-myristate 13-acetate (PMA, a PKC activator) aggravated it. Unlike reactive astrocytes, PEA15-S116 phosphorylation was reduced in apoptotic astrocytes. However, PEA15 expression and its S104 phosphorylation were unchanged in apoptotic astrocyte. Neither BIM nor PMA affected SE-induced astroglial apoptosis. PEA15 expression and its phosphorylations were not relevant to SE-induced CA1 neuronal death. These findings indicate that PEA15-S104 and S116 phosphorylations may play a role in reactive astrogliosis and prevention of astroglial apoptosis, respectively. Therefore, we suggest that the selective manipulation of PEA15 phosphorylations may regulate apoptotic and/or proliferative signals in astrocytes.


Novel synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth

Xia Li, Hongguang Ma, Lin Li, Yifan Chen, Xiao Sun, Zizheng Dong, Jing-Yuan Liu, Weiming Zhu, Jian-Ting Zhang
PMID: 29456240   DOI: 10.1038/s41388-017-0076-0

Abstract

Signal transducer and activator of transcription 3 (STAT3) is constitutively activated in malignant tumors and plays important roles in multiple aspects of cancer aggressiveness. Thus, targeting STAT3 promises to be an attractive strategy for the treatment of advanced metastatic tumors. Bisindolylmaleimide alkaloid (BMA) has been shown to have anti-cancer activities and was thought to suppress tumor cell growth by inhibiting protein kinase C. In this study, we show that a newly synthesized BMA analog, BMA097, is effective in suppressing tumor cell and xenograft growth and in inducing spontaneous apoptosis. We also provide evidence that BMA097 binds directly to the SH2 domain of STAT3 and inhibits STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes. Structure activity relationship analysis revealed that the hydroxymethyl group in the 2,5-dihydropyrrole-2,5-dione prohibits STAT3 inhibitory activity of BMA analogs. Altogether, we conclude that the synthetic BMA analogs may be developed as anti-cancer drugs by targeting and binding to the SH2 domain of STAT3 and inhibiting the STAT3 signaling pathway.


Quercetin relaxes guinea pig gallbladder strips

Loren Kline, Edward Karpinski
PMID: 27865351   DOI: 10.1016/j.nutres.2016.09.008

Abstract

Quercetin, a phytoestrogen and flavonoid, relaxes intestinal and vascular smooth muscle. The purpose of this study was to determine if quercetin had an effect on gallbladder smooth muscle. An in vitro technique was used to determine the effects of quercetin on gallbladder strips and which system(s) mediated the relaxation. Paired t tests were used; differences between means of P < .05 were considered significant. Adding quercetin before cholecystokinin or KCl produced a significant (P < .001) decrease in the amount of tension (0.80 ± 0.04 vs 0.48 ± 0.04 g cholecystokinin octapeptide and 0.8 ± 0.06 vs 0.54 ± 0.05 g KCl, respectively). When the protein kinase C (PKC) inhibitors bisindolymaleimide IV and chelerythrine Cl
were simultaneously, a significant (P < .001) reduction in the quercetin-induced relaxation (45.7% ± 4.3% vs 27.6% ± 3.4%) was observed. To determine if protein kinase A (PKA) mediated the quercetin-induced relaxation, PKA inhibitor 14-22 amide myristolated was used. It significantly (P < .05) decreased the amount (40.4% ± 3.7% vs 34.5% ± 3.3%) of quercetin-induced relaxation. The use of 2-APB also significantly (P < .001) reduced the amount of quercetin-induced relaxation (51.2% ± 3.5% vs 14.8% ± 3.6%). l-N
-methyl-l-arginine acetate salt, a nitric oxide synthase inhibitor, significantly (P < 001) decreased the quercetin-induced relaxation (45.7% ± 4.2% vs 35.2% ± 3.6%). KT5823, a PKC inhibitor, had no effect on the quercetin-induced relaxation. Quercetin blocked extracellular Ca
entry which affected downstream events such as activation of PKC, PKA, intracellular Ca
release, and activation of nitric oxide synthase. Quercetin relaxed cholecystokinin octapeptide and KCl-induced tension in a concentration dependent manner. Thus quercetin-induced relaxation was mediated by multiple signaling pathways.


Modulation of late sodium current by Ca

Chen Fu, Jie Hao, Mengliu Zeng, Yejia Song, Wanzhen Jiang, Peihua Zhang, Antao Luo, Zhenzhen Cao, Luiz Belardinelli, Jihua Ma
PMID: 28436159   DOI: 10.1113/EP085990

Abstract

What is the central question of this study? Hypoxia-induced increase in late sodium current (I
) is associated with conditions causing cellular Ca
overload and contributes to arrhythmogenesis in the ventricular myocardium. The I
is an important drug target. We investigated intracellular signal transduction pathways involved in modulation of I
during hypoxia. What is the main finding and its importance? Hypoxia caused increases in I
, reverse Na
-Ca
exchange current and diastolic [Ca
], which were attenuated by inhibitors of Ca
-calmodulin-dependent protein kinase II (CaMKII) and protein kinase C and by a Ca
chelator. The findings suggest that CaMKII, protein kinase C and Ca
all participate in mediation of the effect of hypoxia to increase I
. Hypoxia leads to augmentation of the late sodium current (I
) and cellular Na
loading, increased reverse Na
-Ca
exchange current (reverse I
) and intracellular Ca
loading in rabbit ventricular myocytes. The purpose of this study was to determine the intracellular signal transduction pathways involved in the modulation of I
during hypoxia in ventricular myocytes. Whole-cell and cell-attached patch-clamp techniques were used to record I
, and the whole-cell mode was also used to record reverse I
and to study intercellular signal transduction mechanisms that mediate the increased I
. Dual excitation fluorescence photomultiplier systems were used to record the calcium transient in ventricular myocytes. Hypoxia caused increases of I
and reverse I
. These increases were attenuated by KN-93 (an inhibitor of Ca
-calmodulin-dependent protein kinase II), bisindolylmaleimide VI (BIM; an inhibitor of protein kinase C) and BAPTA AM (a Ca
chelator). KN-93, BIM and BAPTA AM had no effect on I
in normoxia. In studies of KN-93, hypoxia alone increased the density of I
from -0.31 ± 0.02 to -0.66 ± 0.03 pA pF
(n = 6, P < 0.01 versus control) and the density of reverse I
from 1.02 ± 0.06 to 1.91 ± 0.20 pA pF
(n = 7, P < 0.01 versus control) in rabbit ventricular myocytes. In the presence of 1 μm KN-93, the densities of I
and reverse I
during hypoxia were significantly attenuated to -0.44 ± 0.03 (n = 6, P < 0.01 versus hypoxia) and 1.36 ± 0.15 pA pF
(n = 7, P < 0.01 versus hypoxia), respectively. In studies of BIM, hypoxia increased I
from -0.30 ± 0.03 to -0.60 ± 0.03 pA pF
(n = 6, P < 0.01 versus control) and reverse I
from 0.91 ± 0.10 to 1.71 ± 0.27 pA pF
(n = 6, P < 0.01 versus control). In the presence of 1 μm BIM, the densities of I
and reverse I
during hypoxia were significantly attenuated to -0.48 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.33 ± 0.21 pA pF
(n = 6, P < 0.01 versus hypoxia), respectively. In studies of BAPTA AM, hypoxia increased I
from -0.26 ± 0.04 to -0.63 ± 0.05 pA pF
(n = 6, P < 0.01 versus control) and reverse I
from 0.86 ± 0.09 to 1.68 ± 0.35 pA pF
(n = 6, P < 0.01 versus control). The effects of hypoxia on I
and reverse I
were significantly attenuated in the presence of 1 mm BAPTA AM to -0.39 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.12 ± 0.27 pA pF
(n = 6, P < 0.01 versus hypoxia), respectively. Results of single-channel studies showed that hypoxia apparently increased the mean open probability and mean open time of sodium channels. These effects were inhibited by either 1 μm KN-93 or 1 mm BAPTA AM. The suppressant effects of drug interventions were reversed upon washout. In addition, KN-93, BIM and BAPTA AM also reversed the hypoxia-enhanced diastolic Ca
concentration and the attenuated amplitude of the [Ca
]
transient, maximal velocities of Ca
increase and Ca
decay. In summary, the findings suggest that Ca
-calmodulin-dependent protein kinase II, protein kinase C and Ca
all participate in mediation of the effect of hypoxia to increase I
.


Impaired Trafficking of β1 Subunits Inhibits BK Channels in Cerebral Arteries of Hypertensive Rats

M Dennis Leo, Xue Zhai, Wen Yin, Jonathan H Jaggar
PMID: 30012867   DOI: 10.1161/HYPERTENSIONAHA.118.11147

Abstract

Hypertension is a risk factor for cerebrovascular diseases, including stroke and dementia. During hypertension, arteries become constricted and are less responsive to vasodilators, including nitric oxide (NO). The regulation of arterial contractility by smooth muscle cell (myocyte) large-conductance calcium (Ca
)-activated potassium (BK) channels is altered during hypertension, although mechanisms involved are unclear. We tested the hypothesis that dysfunctional trafficking of pore-forming BK channel (BKα) and auxiliary β1 subunits contributes to changes in cerebral artery contractility of stroke-prone spontaneously hypertensive rats (SP-SHRs). Our data indicate that the amounts of total and surface BKα and β1 proteins are similar in unstimulated arteries of age-matched SP-SHRs and normotensive Wistar-Kyoto rats. In contrast, stimulated surface-trafficking of β1 subunits by NO or membrane depolarization is inhibited in SP-SHR myocytes. PKCα (protein kinase C α) and PKCβII total protein and activity were both higher in SP-SHR than in Wistar-Kyoto rat arteries. NO or depolarization robustly activated Rab11, a small trafficking GTPase, in Wistar-Kyoto rat arteries but weakly activated Rab11 in SP-SHRs. Bisindolylmaleimide, a PKC inhibitor, and overexpression of a PKC phosphorylation-deficient Rab11A mutant (Rab11A S177A) restored stimulated β1 subunit surface-trafficking in SP-SHR myocytes. BK channel activation by NO was inhibited in SP-SHR myocytes and restored by Rab11A S177A expression. Vasodilation to NO and lithocholate, a BKα/β1 channel activator, was inhibited in pressurized SP-SHR arteries and reestablished by bisindolylmaleimide. In summary, data indicate that spontaneously active PKC inhibits Rab11A-mediated β1 subunit trafficking in arterial myocytes of SP-SHRs, leading to dysfunctional NO-induced BK channel activation and vasodilation.


Functional expression and pharmaceutical efficacy of cardiac-specific ion channels in human embryonic stem cell-derived cardiomyocytes

Han Sol Kim, Jung Won Yoon, Hongliang Li, Geun Ok Jeong, Jin Ju Park, Sung Eun Shin, Il Ho Jang, Jae Ho Kim, Won Sun Park
PMID: 29062050   DOI: 10.1038/s41598-017-14198-y

Abstract

Cardiomyocytes differentiated from human pluripotent stem cells provide promising tools for screening of cardiotoxic drugs. For evaluation of human pluripotent stem cell-derived cardiomyocytes for cardiotoxicity test, in the present study, human embryonic stem cells (hESCs) were differentiated to cardiomyocytes, followed by metabolic selection to enrich the differentiated cardiomyocytes. The highly purified hESC-derived cardiomyocytes (hESC-CMs) expressed several cardiomyocyte-specific markers including cTnT, MLC2a, and α-SA, but not pluripotency markers, such as OCT4 and NANOG. Patch clamp technique and RT-PCR revealed the expression of cardiomyocyte-specific Na
, Ca
, and K
channels and cardiac action potential in hESC-CMs. To explore the potential use of hESC-CMs as functional cardiomyocytes for drug discovery and cardiotoxicity screening, we examined the effects of bisindolylmaleimide (BIM) (I), which inhibits native cardiac Ca
channels, on the Ca
channel activity of hESC-CMs. We observed a similar response for the BIM (I)-induced modulation of Ca
channels between hESC-CMs and native cardiomyocytes through L-type Ca
channel current. These results suggest that hESC-CMs can be useful for evaluation of pharmaceutical efficacy and safety of novel drug candidate in cardiac research.


Explore Compound Types